Cimigenol
Übersicht
Beschreibung
Cimigenol ist eine natürlich vorkommende Triterpenoidverbindung, die in den Rhizomen von Cimicifuga-Arten wie Cimicifuga foetida, Cimicifuga dahurica und Cimicifuga heracleifolia gefunden wird . Es ist bekannt für seine vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antitumorale und antioxidative Wirkungen . This compound hat in den letzten Jahren aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Brustkrebs, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Cimigenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of triterpenoid synthesis and reactivity.
Biology: Research on this compound focuses on its biological activities, such as anti-inflammatory and antioxidant effects.
Wirkmechanismus
Target of Action
Cimigenol, a potent compound isolated from Cimicifuga, primarily targets the protein AKT1 . AKT1 is a serine/threonine protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound interacts with its primary target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The specific molecular mechanisms underlying its effectiveness remain unclear .
Biochemical Pathways
This compound affects various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . It exerts its effects through a multi-component, multi-target synergistic approach .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with AKT1, leading to potential anti-tumor activity . It has been suggested that this compound, targeting AKT-1, represents an effective compound in breast cancer therapy .
Biochemische Analyse
Biochemical Properties
Cimigenol interacts with various biomolecules, including enzymes and proteins. It exhibits strong binding to the protein AKT1 . This interaction is characterized by high structural stability and low interaction energy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In breast cancer treatment, it exerts its effects through a multi-component, multi-target synergistic approach . It also depresses acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF-1α pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds strongly to the target protein AKT1, influencing its function .
Metabolic Pathways
This compound is involved in various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cimigenol umfasst in der Regel die Extraktion der Verbindung aus den Rhizomen von Cimicifuga-Arten. Der Extraktionsprozess umfasst die folgenden Schritte:
Sammeln und Trocknen: Die Rhizome werden gesammelt, gereinigt und getrocknet.
Extraktion: Die getrockneten Rhizome werden einer Lösemittelextraktion mit Lösemitteln wie Ethanol oder Methanol unterzogen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Moderne Verfahren wie die überkritische Fluidextraktion können eingesetzt werden, um die Effizienz und Ausbeute des Extraktionsprozesses zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige pharmakologische Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Modellverbindung bei der Untersuchung der Triterpenoidsynthese und -reaktivität verwendet.
Biologie: Die Forschung an this compound konzentriert sich auf seine biologischen Aktivitäten wie entzündungshemmende und antioxidative Wirkungen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit molekularen Zielstrukturen wie dem AKT1-Protein aus. Die Verbindung bindet an das aktive Zentrum von AKT1 und führt zur Hemmung seiner Aktivität. Diese Wechselwirkung stört die Signalwege, die an Zellproliferation und -überleben beteiligt sind, und übt so antitumorale Wirkungen aus . Darüber hinaus tragen die antioxidativen Eigenschaften von this compound zu seinen schützenden Wirkungen gegen oxidativen Stress bei .
Analyse Chemischer Reaktionen
Types of Reactions
Cimigenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Cimigenol ist unter den Triterpenoiden einzigartig aufgrund seiner starken Bindungsaffinität zum AKT1-Protein und seiner strukturellen Stabilität. Ähnliche Verbindungen umfassen:
Stigmasterol: Ein Phytosterol mit strukturellen Ähnlichkeiten zu this compound, aber mit unterschiedlichen biologischen Aktivitäten.
Cimicitaiwanine: Eine Gruppe von Triterpenoiden, die aus Cimicifuga taiwanensis isoliert wurden und für ihre entzündungshemmenden Wirkungen bekannt sind.
This compound zeichnet sich durch seine größere strukturelle Stabilität und geringere Wechselwirkungsenergie mit dem AKT1-Protein im Vergleich zu anderen ähnlichen Verbindungen aus .
Biologische Aktivität
Cimigenol, a triterpenoid compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered significant attention for its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships.
Chemical Structure and Derivatives
This compound is characterized by a cycloartane scaffold and can exist in various glycosylated forms. Notable derivatives include:
- This compound-3-O-β-D-xyloside
- This compound-3-O-β-L-arabinoside
- 25-O-acetylthis compound
These derivatives exhibit different biological activities, which are influenced by their structural modifications, particularly at position C-25.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Cytotoxicity : this compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and multiple myeloma cells (NCI-H929). The IC50 values for some this compound derivatives are notably low, suggesting high potency:
- Apoptosis Induction : Studies have shown that this compound triggers apoptosis in cancer cells via the p53-dependent mitochondrial signaling pathway. This pathway is crucial for regulating cell death and has been linked to the effectiveness of various anticancer agents .
- Target Interaction : Molecular docking studies reveal that this compound binds effectively to key proteins involved in cancer progression, such as AKT1. The stability of the this compound-AKT1 complex suggests a strong interaction that may inhibit cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study utilizing network pharmacology identified this compound as one of the most effective compounds from Cimicifugae rhizoma in targeting breast cancer pathways. The research emphasized a multi-component approach where this compound plays a critical role alongside other phytochemicals .
- Another investigation into the cytotoxic effects of various triterpenoids found that this compound derivatives exhibited differential effects on multiple myeloma cell lines, with specific modifications enhancing their anticancer properties .
Comparative Efficacy of this compound Derivatives
The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF7 | 39 |
This compound-3-O-β-D-xyloside | MCF7 | 4.0 |
25-O-acetylthis compound | R-MCF7 | 5.3 |
This compound-3-O-β-L-arabinoside | NCI-H929 | 60 |
25-O-methylthis compound | OPM-2 | 5.0 |
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHUROFMYCHGI-IEUUZZHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-59-7 | |
Record name | Cimigenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cimigenol?
A1: this compound has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize this compound and its derivatives. [, , , , , , , , ]
Q3: What is the typical structure of this compound glycosides?
A3: this compound glycosides typically feature this compound as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the this compound backbone contribute to the diversity of this compound glycosides found in nature. [, , , , , , , ]
Q4: What are the potential therapeutic applications of this compound and its derivatives?
A4: Research suggests this compound and its derivatives may have potential in several areas:
- Anticancer activity: this compound and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].
- Anti-inflammatory activity: this compound-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []
- Antibacterial activity: Some this compound derivatives exhibit weak antibacterial activities. []
- Osteoclast inhibition: Certain this compound glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []
- Anticomplementary activity: Some this compound glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]
Q5: How does this compound induce apoptosis in cancer cells?
A5: Studies on colon cancer cells suggest this compound can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []
Q6: How does the structure of this compound glycosides influence their biological activity?
A6: Structure-activity relationship studies indicate that:
- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of this compound is often crucial for activity. [, ]
- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]
- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []
Q7: Are there any known interactions of this compound with cellular targets?
A7: this compound has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific this compound glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []
Q8: What is known about the absorption of this compound glycosides?
A8: A study using a rat intestinal perfusion model showed that this compound xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []
Q9: Is there any information available on the toxicity of this compound?
A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated this compound is limited and requires further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.